Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]-
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Overview
Description
Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]-: is an organic compound with the molecular formula C15H13BrO2 . This compound is characterized by the presence of a bromine atom and a phenylmethoxy group attached to a phenyl ring, which is further connected to an ethanone group. It is a derivative of acetophenone and is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Acetophenone Derivative: The synthesis of Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]- typically involves the bromination of an acetophenone derivative.
Phenylmethoxy Group Introduction: The phenylmethoxy group can be introduced through a Williamson ether synthesis, where the phenol derivative reacts with benzyl bromide (C6H5CH2Br) in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Sulfonation: Sulfur trioxide (SO3) or concentrated sulfuric acid (H2SO4) is used for sulfonation.
Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) is used for halogenation.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of di- or tri-halogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: Utilized in biochemical studies to understand enzyme interactions and metabolic pathways involving brominated aromatic compounds.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]- primarily involves electrophilic aromatic substitution reactions. The bromine atom and phenylmethoxy group influence the reactivity of the aromatic ring, making it more susceptible to electrophilic attack. The compound can form intermediates like benzenonium ions during these reactions, which then undergo further transformations to yield substituted products .
Comparison with Similar Compounds
Ethanone, 2-bromo-1-phenyl-: Similar in structure but lacks the phenylmethoxy group.
Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-2-bromo-: Contains additional phenylmethoxy groups, leading to different reactivity and applications.
Uniqueness:
Presence of Phenylmethoxy Group: The phenylmethoxy group in Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]- provides unique reactivity and potential for further functionalization compared to similar compounds.
Versatility in Reactions: The compound’s ability to undergo various electrophilic and nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
856906-43-9 |
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Molecular Formula |
C15H13BrO2 |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
1-(2-bromo-3-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H13BrO2/c1-11(17)13-8-5-9-14(15(13)16)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 |
InChI Key |
AHGOEAQXYANMNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
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